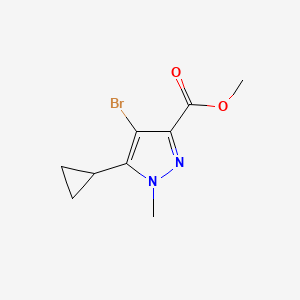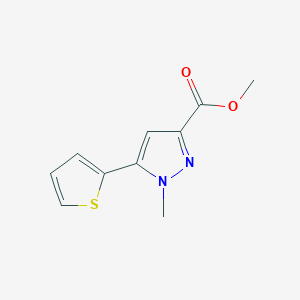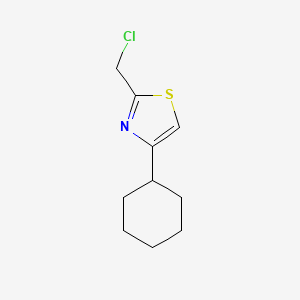
2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole
Vue d'ensemble
Description
The compound “2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole” is likely to be an organic compound containing a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen atoms . The “2-(Chloromethyl)” part suggests the presence of a chloromethyl group attached to the second carbon of the thiazole ring. The “4-cyclohexyl” part indicates a cyclohexyl group attached to the fourth carbon of the thiazole ring .
Molecular Structure Analysis
The molecular structure of “2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole” would consist of a thiazole ring with a chloromethyl group attached to one carbon and a cyclohexyl group attached to another carbon .Chemical Reactions Analysis
The chemical reactions of “2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole” could involve the chloromethyl group, which is a good leaving group, or the thiazole ring, which can act as a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole” would depend on the specific structure of the compound. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Synthesis and Molecular Structure Analysis:
- Liu et al. (2008) discussed the synthesis and molecular structure of a closely related compound, 4-Chloromethyl-3-anilino-2-(4-methyl-benzoylimido)thiazole, highlighting its formation mechanism and crystal structure (Liu, Tian-bao, Peng, Yan-fen, Zou, Jian-ping, 2008).
Metabolic Processes in Different Biological Systems:
- Bakke et al. (1981) studied the metabolism of 2-acetamido-4-(chloromethyl)thiazole in germfree and conventional rats, proposing mechanisms for the formation of its metabolites (J. Bakke, J. Rafter, P. Lindeskog, V. Feil, J. Gustafsson, B. Gustafsson, 1981).
Photophysical Properties and Excited-State Processes:
- Liang and Fang (2021) conducted theoretical investigations on the excited-state intramolecular proton transfer (ESIPT) processes of derivatives of 2-(2'-hydroxyphenyl)-4-chloromethylthiazole, providing insights into their photophysical properties (Xiuning Liang, H. Fang, 2021).
Synthesis and Applications in Medicinal Chemistry:
- A review by Nayak and Gaonkar (2019) highlighted the significance of thiazole derivatives in drug design, citing their varied applications as bioactive agents and their potential in new drug development (Swarnagowri Nayak, S. L. Gaonkar, 2019).
Application in Corrosion Inhibition:
- Kaya et al. (2016) performed quantum chemical and molecular dynamics simulation studies on thiazole derivatives, including 2-amino-4-(chloromethyl)thiazole, to predict their corrosion inhibition performances, aligning theoretical data with experimental results (S. Kaya, C. Kaya, Lei Guo, F. Kandemirli, B. Tüzün, İlkay Uğurlu, Loutfy H. Madkour, M. Saracoglu, 2016).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(chloromethyl)-4-cyclohexyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNS/c11-6-10-12-9(7-13-10)8-4-2-1-3-5-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCSDDRLXIZTEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



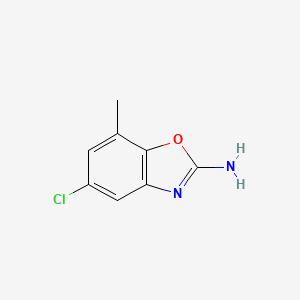
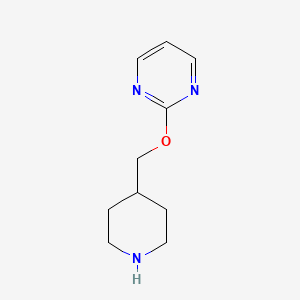
![N-[(3,4-dimethylphenyl)methyl]cyclobutanamine](/img/structure/B1428074.png)

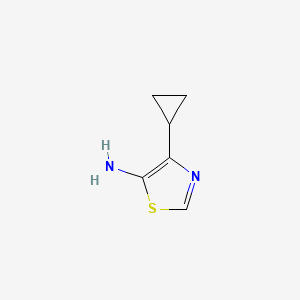
![1-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B1428080.png)

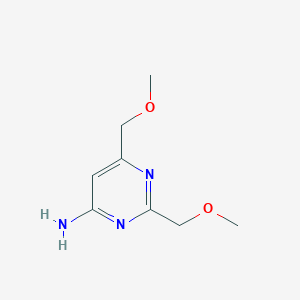
![N-[(piperidin-4-yl)methyl]cyclobutanamine](/img/structure/B1428084.png)


![[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol](/img/structure/B1428088.png)
